
2-(Pyrrolidin-2-ylmethyl)pyridine
Übersicht
Beschreibung
“2-(Pyrrolidin-2-ylmethyl)pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of chemicals known as heterocycles, which are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves either the construction of the ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(Pyrrolidin-2-ylmethyl)pyridine” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-2-ylmethyl)pyridine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Anti-fibrotic Activity
“2-(Pyrrolidin-2-ylmethyl)pyridine” derivatives have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), indicating potential anti-fibrotic activity. This application is significant in the development of treatments for liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Drug Discovery Scaffold
The pyrrolidine ring, a core structure within “2-(Pyrrolidin-2-ylmethyl)pyridine”, is a versatile scaffold in drug discovery. It has been reported that bioactive molecules characterized by the pyrrolidine ring and its derivatives show target selectivity, which is crucial for the development of new medications with fewer side effects .
Pharmacological Applications
Pyridine-based compounds, like “2-(Pyrrolidin-2-ylmethyl)pyridine”, have a broad range of pharmacological applications. These compounds are explored for their unique properties and modes of action, which are essential to meet future challenges in pharmaceutical research .
Medicinal Chemistry
In medicinal chemistry, pyridinone derivatives, which share a similar pyridine core to “2-(Pyrrolidin-2-ylmethyl)pyridine”, have been optimized for activity against various biological targets. For instance, manipulation of aryl groups on the pyridinone ring has led to the discovery of potent non-competitive AMPA receptor antagonists .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-2-ylmethyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its three-dimensional structure.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like 2-(pyrrolidin-2-ylmethyl)pyridine is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(Pyrrolidin-2-ylmethyl)pyridine” are not detailed in the available literature, there is ongoing interest in the development of new pyrrolidine compounds with different biological profiles . This includes the design of novel heterocyclic compounds with potential biological activities .
Eigenschaften
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPUOOBIEAPWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303112 | |
| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-ylmethyl)pyridine | |
CAS RN |
524674-44-0 | |
| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
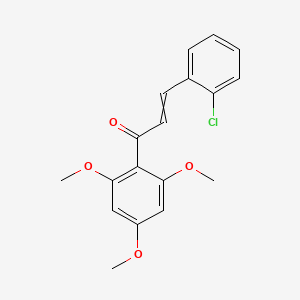
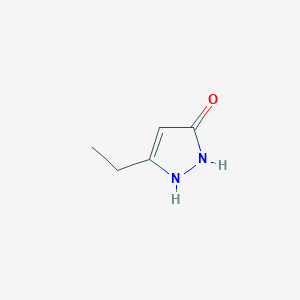
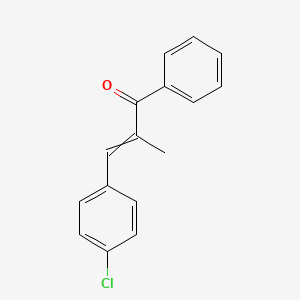

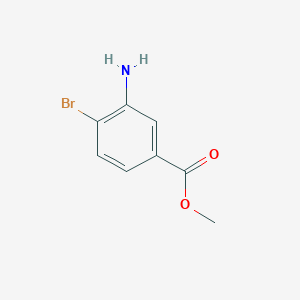



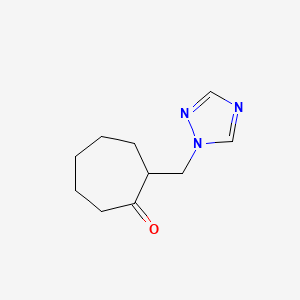

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)